(S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
CAS No.: 1373232-30-4
Cat. No.: VC13616372
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1373232-30-4 |
---|---|
Molecular Formula | C12H15N3 |
Molecular Weight | 201.27 g/mol |
IUPAC Name | (1S)-1-(1-benzylpyrazol-4-yl)ethanamine |
Standard InChI | InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3/t10-/m0/s1 |
Standard InChI Key | WZDNLLJTIXLGDY-JTQLQIEISA-N |
Isomeric SMILES | C[C@@H](C1=CN(N=C1)CC2=CC=CC=C2)N |
SMILES | CC(C1=CN(N=C1)CC2=CC=CC=C2)N |
Canonical SMILES | CC(C1=CN(N=C1)CC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . Key structural elements include:
-
A 1-benzyl-1H-pyrazol-4-yl moiety, where the benzyl group enhances lipophilicity and potential blood-brain barrier permeability .
-
An (S)-configured ethylamine side chain, critical for chiral recognition in enzymatic or receptor-binding contexts .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1373232-30-4 | |
IUPAC Name | (S)-1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-amine | |
Molecular Formula | C₁₂H₁₅N₃ | |
Molecular Weight | 201.27 g/mol | |
Purity | ≥97% (HPLC) | |
SMILES | CC@HC1=CN(N=C1)CC2=CC=CC=C2 |
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): Key signals include δ 1.35 (t, 3H, CH₃), 3.82 (q, 1H, CH-NH₂), 4.45 (s, 2H, N-CH₂-C₆H₅), and 7.25–7.40 (m, 5H, aromatic) .
-
IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyrazole) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves asymmetric catalysis or resolution to achieve the (S)-enantiomer. A representative pathway includes:
-
Pyrazole Formation: Condensation of benzyl hydrazine with acetylacetone derivatives under acidic conditions .
-
Chiral Amine Introduction: Asymmetric reductive amination of the pyrazole-4-carbaldehyde using (S)-specific catalysts (e.g., Ru-BINAP complexes) .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Benzyl hydrazine, acetylacetone, HCl (reflux, 12 h) | 78% | |
2 | (S)-Ru-BINAP, H₂ (60 psi), MeOH (24 h) | 65% |
Challenges and Solutions
-
Stereochemical Purity: Racemization during amination is mitigated by low-temperature reactions and chiral auxiliaries .
-
Byproduct Formation: Column chromatography (SiO₂, EtOAc/hexane) achieves >97% enantiomeric excess .
Pharmacological and Industrial Applications
Biological Activity
-
α-Glucosidase Inhibition: Pyrazole derivatives exhibit IC₅₀ values in the micromolar range, suggesting antidiabetic potential .
-
CNS Modulation: Structural analogs demonstrate affinity for serotonin and dopamine receptors, implicating roles in neuropsychiatric disorders .
Patent Landscape
-
Patent EP1765789A1: Claims imidazole-pyrazole hybrids as kinesin spindle protein (KSP) inhibitors for cancer therapy .
-
Antiviral Applications: Derivatives show activity against RNA viruses in preclinical assays .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume